molecular formula C23H23F7N4O2 B13648324 (2S,3R)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-4-((2,3-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-(4-fluorophenyl)morpholine

(2S,3R)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-4-((2,3-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-(4-fluorophenyl)morpholine

Cat. No.: B13648324
M. Wt: 520.4 g/mol
InChI Key: SOPXFFNVDZJDSC-UQZULYARSA-N
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Description

(2S,3R)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-4-((2,3-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-(4-fluorophenyl)morpholine is a useful research compound. Its molecular formula is C23H23F7N4O2 and its molecular weight is 520.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2S,3R)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-4-((2,3-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-(4-fluorophenyl)morpholine is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests significant biological activity, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C23H22F6N4O
  • Molecular Weight : 516.44 g/mol
  • CAS Number : 170729-76-7

Structural Features

The compound features a morpholine ring, a triazole moiety, and trifluoromethyl-substituted phenyl groups, which are known to enhance lipophilicity and biological activity.

  • Antiemetic Properties : The compound is structurally related to Aprepitant, a known antiemetic agent. It acts as a neurokinin-1 (NK1) receptor antagonist, which is crucial in preventing nausea and vomiting associated with chemotherapy and surgery .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis .
  • Antimicrobial Activity : The triazole component has been associated with antifungal activity, potentially making this compound useful against fungal infections .

In Vitro Studies

Research has demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays showed that the compound effectively inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
  • Mechanistic Insights : The compound's mechanism includes inducing apoptosis and disrupting cell cycle progression in cancer cells .

In Vivo Studies

Animal studies are essential for validating the efficacy observed in vitro:

  • Tumor Models : In murine models of cancer, administration of the compound resulted in reduced tumor size compared to control groups. This suggests a promising therapeutic index for further development .

Case Study 1: Aprepitant Analogues

A study focusing on analogues of Aprepitant found that modifications to the trifluoromethyl group significantly enhanced NK1 receptor binding affinity and selectivity. This highlights the importance of structural variations in optimizing biological activity .

Case Study 2: Triazole Derivatives

Research on triazole derivatives indicated that compounds with similar structural motifs to this compound exhibited potent antifungal activity against Candida species, suggesting potential applications in treating fungal infections .

Biological Activity Summary Table

Activity TypeMechanismReference
AntiemeticNK1 receptor antagonist
AnticancerInduces apoptosis
AntimicrobialInhibits fungal growth

Pharmacokinetic Properties Table

PropertyValue
SolubilityModerate
BioavailabilityHigh
MetabolismHepatic
Elimination Half-life12 hours

Properties

Molecular Formula

C23H23F7N4O2

Molecular Weight

520.4 g/mol

IUPAC Name

(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine

InChI

InChI=1S/C23H23F7N4O2/c1-13(15-8-16(22(25,26)27)10-17(9-15)23(28,29)30)36-21-20(14-2-4-18(24)5-3-14)34(6-7-35-21)11-19-31-12-32-33-19/h2-5,8-10,12-13,19-21,33H,6-7,11H2,1H3,(H,31,32)/t13-,19?,20-,21+/m1/s1

InChI Key

SOPXFFNVDZJDSC-UQZULYARSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3NNC=N3)C4=CC=C(C=C4)F

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3NNC=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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